molecular formula C7H4BrF3O2 B598934 3-Bromo-5-(trifluoromethoxy)phenol CAS No. 1197239-47-6

3-Bromo-5-(trifluoromethoxy)phenol

Cat. No.: B598934
CAS No.: 1197239-47-6
M. Wt: 257.006
InChI Key: LWPUQZXDLKIRAX-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethoxy)phenol is a chemical compound with the molecular formula C₇H₄BrF₃O₂ and a molecular weight of 257.01 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a phenol group on a benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

3-Bromo-5-(trifluoromethoxy)phenol is primarily used in the synthesis of biologically active compounds . It is a key reagent in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura coupling . In this process, the compound is transferred from boron to palladium, facilitating the formation of new carbon-carbon bonds .

Biochemical Pathways

The Suzuki–Miyaura coupling is a significant biochemical pathway that the compound affects . This pathway is crucial for the synthesis of a variety of organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

Like other phenolic compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling . This enables the synthesis of a wide range of biologically active compounds, including multisubstituted purines and heteroaryl substituted tetrahydropyrroloijquinolinone derivatives .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling is typically performed under mild and functional group tolerant reaction conditions . Additionally, the compound’s stability may be affected by factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

It is known that brominated phenols can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is largely dependent on the specific biochemical context and can vary widely

Dosage Effects in Animal Models

The effects of different dosages of 3-Bromo-5-(trifluoromethoxy)phenol in animal models have not been reported in the literature . Future studies could investigate potential threshold effects, as well as any toxic or adverse effects at high doses.

Preparation Methods

The synthesis of 3-Bromo-5-(trifluoromethoxy)phenol typically involves the bromination of 5-(trifluoromethoxy)phenol. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring. Industrial production methods may involve the use of advanced techniques such as Suzuki–Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds under mild conditions .

Chemical Reactions Analysis

3-Bromo-5-(trifluoromethoxy)phenol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organoboron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-5-(trifluoromethoxy)phenol is utilized in a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

3-Bromo-5-(trifluoromethoxy)phenol can be compared with other similar compounds such as 3-Bromo-5-(trifluoromethyl)phenol. While both compounds share similar structural features, the presence of the trifluoromethoxy group in this compound imparts unique chemical properties that can influence its reactivity and applications .

Similar compounds include:

Properties

IUPAC Name

3-bromo-5-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O2/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPUQZXDLKIRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682085
Record name 3-Bromo-5-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197239-47-6
Record name 3-Bromo-5-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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